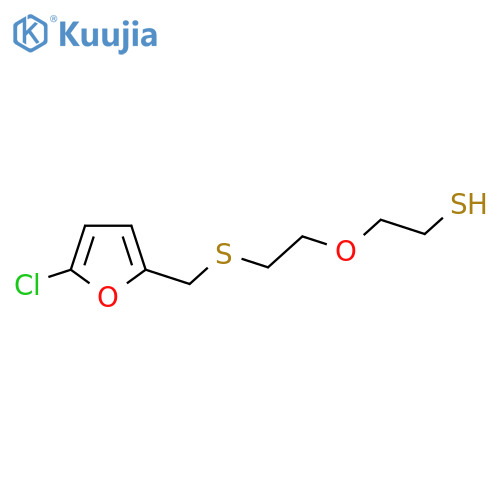Cas no 2172118-35-1 (2-(2-{(5-chlorofuran-2-yl)methylsulfanyl}ethoxy)ethane-1-thiol)

2172118-35-1 structure
商品名:2-(2-{(5-chlorofuran-2-yl)methylsulfanyl}ethoxy)ethane-1-thiol
2-(2-{(5-chlorofuran-2-yl)methylsulfanyl}ethoxy)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 2-(2-{(5-chlorofuran-2-yl)methylsulfanyl}ethoxy)ethane-1-thiol
- 2-(2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}ethoxy)ethane-1-thiol
- EN300-1289912
- 2172118-35-1
-
- インチ: 1S/C9H13ClO2S2/c10-9-2-1-8(12-9)7-14-6-4-11-3-5-13/h1-2,13H,3-7H2
- InChIKey: MBKIUKDNIRTUPO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(CSCCOCCS)O1
計算された属性
- せいみつぶんしりょう: 252.0045497g/mol
- どういたいしつりょう: 252.0045497g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 7
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 48.7Ų
2-(2-{(5-chlorofuran-2-yl)methylsulfanyl}ethoxy)ethane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289912-10000mg |
2-(2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}ethoxy)ethane-1-thiol |
2172118-35-1 | 10000mg |
$4236.0 | 2023-10-01 | ||
| Enamine | EN300-1289912-5000mg |
2-(2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}ethoxy)ethane-1-thiol |
2172118-35-1 | 5000mg |
$2858.0 | 2023-10-01 | ||
| Enamine | EN300-1289912-100mg |
2-(2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}ethoxy)ethane-1-thiol |
2172118-35-1 | 100mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1289912-500mg |
2-(2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}ethoxy)ethane-1-thiol |
2172118-35-1 | 500mg |
$946.0 | 2023-10-01 | ||
| Enamine | EN300-1289912-1.0g |
2-(2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}ethoxy)ethane-1-thiol |
2172118-35-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1289912-2500mg |
2-(2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}ethoxy)ethane-1-thiol |
2172118-35-1 | 2500mg |
$1931.0 | 2023-10-01 | ||
| Enamine | EN300-1289912-250mg |
2-(2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}ethoxy)ethane-1-thiol |
2172118-35-1 | 250mg |
$906.0 | 2023-10-01 | ||
| Enamine | EN300-1289912-50mg |
2-(2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}ethoxy)ethane-1-thiol |
2172118-35-1 | 50mg |
$827.0 | 2023-10-01 | ||
| Enamine | EN300-1289912-1000mg |
2-(2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}ethoxy)ethane-1-thiol |
2172118-35-1 | 1000mg |
$986.0 | 2023-10-01 |
2-(2-{(5-chlorofuran-2-yl)methylsulfanyl}ethoxy)ethane-1-thiol 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
2172118-35-1 (2-(2-{(5-chlorofuran-2-yl)methylsulfanyl}ethoxy)ethane-1-thiol) 関連製品
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
